4-Chloro-5-((2-fluorophenethyl)amino)pyridazin-3(2h)-one
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Overview
Description
4-Chloro-5-((2-fluorophenethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and fluoro substituents in the molecule suggests that it may exhibit unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2-fluorophenethyl)amino)pyridazin-3(2h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and 2-fluorophenethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((2-fluorophenethyl)amino)pyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Nucleophiles: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((2-fluorophenethyl)amino)pyridazin-3(2h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-((2-fluorophenethyl)amino)pyridazin-3(2h)-one: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The presence of the fluoro substituent in this compound may confer unique properties, such as increased lipophilicity or enhanced binding affinity to molecular targets. These characteristics can make it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H11ClFN3O |
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Molecular Weight |
267.68 g/mol |
IUPAC Name |
5-chloro-4-[2-(2-fluorophenyl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11ClFN3O/c13-11-10(7-16-17-12(11)18)15-6-5-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H2,15,17,18) |
InChI Key |
DOURQURUZOIEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC2=C(C(=O)NN=C2)Cl)F |
Origin of Product |
United States |
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